molecular formula C12H16N2 B11903816 6-Benzyl-1,6-diazaspiro[3.3]heptane

6-Benzyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B11903816
M. Wt: 188.27 g/mol
InChI Key: ZEIXNNSDRODVFW-UHFFFAOYSA-N
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Description

6-Benzyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a diazaspiro[3.3]heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-1,6-diazaspiro[3One common method involves the use of azabicyclo[1.1.0]butyl intermediates, which undergo a two-step protocol to form the desired spirocyclic structure . The reaction conditions often include mild flow technology to ensure the stability and efficiency of the synthesis.

Industrial Production Methods: While specific industrial production methods for 6-Benzyl-1,6-diazaspiro[3.3]heptane are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 6-Benzyl-1,6-diazaspiro[3.3]heptane stands out due to its unique spirocyclic structure, which imparts high molecular rigidity and predictable vectorization. This makes it a valuable scaffold in drug design, offering advantages in terms of target selectivity and clinical success compared to more flexible or less defined structures .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

6-benzyl-1,6-diazaspiro[3.3]heptane

InChI

InChI=1S/C12H16N2/c1-2-4-11(5-3-1)8-14-9-12(10-14)6-7-13-12/h1-5,13H,6-10H2

InChI Key

ZEIXNNSDRODVFW-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CN(C2)CC3=CC=CC=C3

Origin of Product

United States

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